molecular formula C19H20FN3O2 B2564773 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea CAS No. 954696-65-2

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2564773
CAS No.: 954696-65-2
M. Wt: 341.386
InChI Key: ZTIZHJNFUPFLOP-UHFFFAOYSA-N
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Description

The compound 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a 4-fluorophenyl group attached to a pyrrolidin-5-one core, which is further substituted with a methyl group linked to a meta-tolyl (3-methylphenyl) urea moiety. The pyrrolidinone ring introduces a lactam structure, providing hydrogen-bonding capabilities and conformational rigidity, while the urea group serves as a critical hydrogen bond donor/acceptor. The meta-tolyl substituent likely enhances lipophilicity and steric bulk compared to simpler aryl groups.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIZHJNFUPFLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl group. The final step involves the reaction of this intermediate with m-tolyl isocyanate under controlled conditions to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorophenyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Compound Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea)
  • Key Similarities : Both compounds share a 4-fluorophenyl group and a urea backbone.
  • Key Differences: Substituents: The target compound’s meta-tolyl group contrasts with Z15’s 3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl substituent. Core Structure: The target’s pyrrolidinone core differs from Z15’s oxadiazole ring, which introduces additional nitrogen atoms and a cyclobutyl group.
  • Functional Implications: The oxadiazole in Z15 may enhance metabolic stability and π-π stacking interactions, whereas the pyrrolidinone in the target compound could improve solubility due to its polar lactam group.

Table 1: Structural Comparison of Urea Derivatives

Compound Core Structure Substituent 1 Substituent 2
Target Compound Pyrrolidin-5-one 4-Fluorophenyl 3-Methylphenyl (m-tolyl)
Z15 (ZINC35553300) Oxadiazole 4-Fluorophenyl Cyclobutyl-oxadiazole-phenyl

Comparison with Fluorophenyl-Containing Chalcones

highlights 4-fluorophenyl chalcones (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one), which share the 4-fluorophenyl motif but differ in backbone and functional groups:

  • Structural Differences: The chalcone backbone (α,β-unsaturated ketone) contrasts with the urea-pyrrolidinone system of the target compound. Chalcones exhibit variable dihedral angles (7.14°–56.26°) between aromatic rings, influencing conjugation and planarity.
  • The pyrrolidinone’s rigidity may reduce conformational flexibility compared to the chalcone’s rotatable enone system, affecting entropic penalties during binding .

Comparison with Epoxiconazole (Triazole Fungicide)

Epoxiconazole (1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole ) is a fluorophenyl-containing fungicide but differs fundamentally:

  • Key Differences: Functional Groups: Epoxiconazole features a triazole ring and epoxide, while the target compound has a urea and pyrrolidinone. Substituents: Epoxiconazole includes a chlorophenyl group, absent in the target compound.
  • Functional Implications :
    • The triazole in Epoxiconazole inhibits fungal ergosterol synthesis, whereas the urea group in the target compound may target enzymes like kinases or proteases.
    • The chlorophenyl group in Epoxiconazole increases electronegativity and steric hindrance compared to the target’s meta-tolyl group .

Table 2: Functional Group Impact on Bioactivity

Compound Key Functional Groups Potential Biological Targets
Target Compound Urea, Pyrrolidinone Enzymes (e.g., kinases, proteases)
Z15 (ZINC35553300) Urea, Oxadiazole Viral NS proteins (e.g., Dengue)
Chalcones () α,β-Unsaturated ketone Antioxidant/anti-inflammatory
Epoxiconazole Triazole, Epoxide Fungal ergosterol synthesis

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